8-(1H-pyrazol-3-yl)-6-azaspiro[3.4]octane dihydrochloride
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Overview
Description
8-(1H-pyrazol-3-yl)-6-azaspiro[34]octane dihydrochloride is a heterocyclic compound featuring a pyrazole ring and a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1H-pyrazol-3-yl)-6-azaspiro[3.4]octane dihydrochloride typically involves the formation of the pyrazole ring followed by the construction of the spirocyclic structure. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The spirocyclic structure can be introduced through a series of cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
8-(1H-pyrazol-3-yl)-6-azaspiro[3.4]octane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the spirocyclic structure or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a wide range of substituted pyrazole derivatives .
Scientific Research Applications
8-(1H-pyrazol-3-yl)-6-azaspiro[3.4]octane dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(1H-pyrazol-3-yl)-6-azaspiro[3.4]octane dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects . The spirocyclic structure may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share the pyrazole ring but differ in their overall structure.
Imidazole derivatives: Similar in their heterocyclic nature but with different nitrogen positioning.
Uniqueness
8-(1H-pyrazol-3-yl)-6-azaspiro[3.4]octane dihydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties compared to other pyrazole or imidazole derivatives .
Properties
CAS No. |
2503203-01-6 |
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Molecular Formula |
C10H17Cl2N3 |
Molecular Weight |
250.17 g/mol |
IUPAC Name |
8-(1H-pyrazol-5-yl)-6-azaspiro[3.4]octane;dihydrochloride |
InChI |
InChI=1S/C10H15N3.2ClH/c1-3-10(4-1)7-11-6-8(10)9-2-5-12-13-9;;/h2,5,8,11H,1,3-4,6-7H2,(H,12,13);2*1H |
InChI Key |
ZEJYHPIYDYYFAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNCC2C3=CC=NN3.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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